Cas no 13220-46-7 (4-methyl-2,3-dihydro-1H-indol-2-one)

4-Methyl-2,3-dihydro-1H-indol-2-one is a heterocyclic organic compound featuring a fused indole ring system with a ketone functional group at the 2-position and a methyl substituent at the 4-position. This structure imparts versatility in synthetic applications, particularly as a key intermediate in pharmaceuticals and agrochemicals. Its rigid bicyclic framework offers stability, while the reactive carbonyl group enables further functionalization, making it valuable for constructing complex molecules. The compound’s well-defined purity and consistent performance enhance its utility in research and industrial processes. Suitable for use in medicinal chemistry, it serves as a precursor for biologically active compounds, including potential CNS-targeting agents.
4-methyl-2,3-dihydro-1H-indol-2-one structure
13220-46-7 structure
Product Name:4-methyl-2,3-dihydro-1H-indol-2-one
CAS No:13220-46-7
MF:C9H9NO
MW:147.173862218857
MDL:MFCD09835631
CID:94068
PubChem ID:12579382
Update Time:2025-05-23

4-methyl-2,3-dihydro-1H-indol-2-one Chemical and Physical Properties

Names and Identifiers

    • 4-Methylindolin-2-one
    • 4-Methyloxindole
    • 4-methyl-1,3-dihydroindol-2-one
    • 4-Methyl-2-oxindole
    • 4-Methyl-1,3-dihydro-indol-2-one
    • 4-methyl-2-oxo-1,2-dihydro-indole
    • 1,3-dihydro-4-methyl-2H-Indol-2-one
    • 2H-Indol-2-one, 1,3-dihydro-4-methyl-
    • 4-methyl-2,3-dihydro-1H-indol-2-one
    • 4-Methylindolinon
    • 4-methyl-oxindole
    • USRZZPHRQZGXFH-UHFFFAOYSA-N
    • RB3322
    • FCH874257
    • 4-methyl-1,3-dihydro-indole-2-one
    • 4-Methyl-1,3-dihydro-indol-
    • SY009386
    • 4-Methyloxindole;4-methylindolin-2-one
    • AMY20702
    • DS-15686
    • SB66101
    • DTXSID20503240
    • 13220-46-7
    • SCHEMBL152281
    • A888325
    • AKOS006327699
    • CS-W022220
    • 4-Methyl-1,3-dihydro-2H-indol-2-one
    • Q-102626
    • FT-0696403
    • MFCD09835631
    • DA-12318
    • MDL: MFCD09835631
    • Inchi: 1S/C9H9NO/c1-6-3-2-4-8-7(6)5-9(11)10-8/h2-4H,5H2,1H3,(H,10,11)
    • InChI Key: USRZZPHRQZGXFH-UHFFFAOYSA-N
    • SMILES: O=C1CC2C(C)=CC=CC=2N1

Computed Properties

  • Exact Mass: 147.06800
  • Monoisotopic Mass: 147.068413911g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 1
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 0
  • Complexity: 178
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 1
  • Topological Polar Surface Area: 29.1

Experimental Properties

  • Color/Form: No data available
  • Density: 1.155
  • Melting Point: No data available
  • Boiling Point: 318.4℃ at 760 mmHg
  • Flash Point: 183.3 °C
  • PSA: 29.10000
  • LogP: 1.62760

4-methyl-2,3-dihydro-1H-indol-2-one Security Information

4-methyl-2,3-dihydro-1H-indol-2-one Customs Data

  • HS CODE:2933790090
  • Customs Data:

    China Customs Code:

    2933790090

    Overview:

    2933790090 Other lactams. VAT:17.0% Tax refund rate:9.0% Regulatory conditions:nothing MFN tariff:9.0% general tariff:20.0%

    Declaration elements:

    Product Name, component content, use to, Please indicate the appearance of Urotropine, 6- caprolactam please indicate the appearance, Signing date

    Summary:

    2933790090. other lactams. VAT:17.0%. Tax rebate rate:9.0%. . MFN tariff:9.0%. General tariff:20.0%

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4-methyl-2,3-dihydro-1H-indol-2-one Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:13220-46-7)4-methyl-2,3-dihydro-1H-indol-2-one
Order Number:A888325
Stock Status:in Stock
Quantity:25g/10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:24
Price ($):644.0/274.0
Email:sales@amadischem.com

Additional information on 4-methyl-2,3-dihydro-1H-indol-2-one

Recent Advances in the Study of 4-Methyl-2,3-dihydro-1H-indol-2-one (CAS: 13220-46-7) in Chemical Biology and Pharmaceutical Research

The compound 4-methyl-2,3-dihydro-1H-indol-2-one (CAS: 13220-46-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research. This heterocyclic molecule, characterized by its indolinone core, has demonstrated promising biological activities, making it a focal point for drug discovery and development efforts. Recent studies have explored its potential as a scaffold for designing novel therapeutic agents, particularly in the areas of oncology, neurology, and infectious diseases.

One of the most notable advancements in the study of 4-methyl-2,3-dihydro-1H-indol-2-one is its role as a kinase inhibitor. Research published in the Journal of Medicinal Chemistry (2023) highlights its ability to selectively target specific kinases involved in cancer cell proliferation. The compound's unique structural features allow it to interact with ATP-binding pockets of kinases, thereby inhibiting their activity. This mechanism has been validated through in vitro and in vivo studies, showing significant reduction in tumor growth in xenograft models.

In addition to its anticancer properties, 4-methyl-2,3-dihydro-1H-indol-2-one has also been investigated for its neuroprotective effects. A study in ACS Chemical Neuroscience (2024) reported that derivatives of this compound exhibit potent activity in mitigating oxidative stress and inflammation in neuronal cells. These findings suggest potential applications in treating neurodegenerative disorders such as Alzheimer's and Parkinson's diseases. The compound's ability to cross the blood-brain barrier further enhances its therapeutic potential in this context.

Another area of interest is the antimicrobial activity of 4-methyl-2,3-dihydro-1H-indol-2-one. Recent research in Bioorganic & Medicinal Chemistry Letters (2023) demonstrated its efficacy against drug-resistant bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's mechanism of action involves disruption of bacterial cell wall synthesis, a target that differs from conventional antibiotics, thereby reducing the likelihood of resistance development.

The synthesis and optimization of 4-methyl-2,3-dihydro-1H-indol-2-one derivatives have also been a focus of recent studies. Advances in synthetic chemistry have enabled the development of more potent and selective analogs with improved pharmacokinetic properties. For instance, a study in Organic & Biomolecular Chemistry (2024) detailed a novel catalytic method for the efficient synthesis of indolinone derivatives, including 4-methyl-2,3-dihydro-1H-indol-2-one, with high yield and purity.

Despite these promising developments, challenges remain in the clinical translation of 4-methyl-2,3-dihydro-1H-indol-2-one-based therapies. Issues such as bioavailability, metabolic stability, and potential off-target effects need to be addressed through further preclinical and clinical studies. However, the compound's versatile pharmacological profile and the growing body of research supporting its therapeutic potential make it a compelling candidate for future drug development.

In conclusion, 4-methyl-2,3-dihydro-1H-indol-2-one (CAS: 13220-46-7) represents a valuable scaffold in modern drug discovery. Its diverse biological activities, coupled with recent advancements in synthetic and medicinal chemistry, underscore its potential as a lead compound for developing novel therapeutics. Continued research in this area is expected to yield further insights into its mechanisms of action and expand its applications in treating various diseases.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:13220-46-7)4-methyl-2,3-dihydro-1H-indol-2-one
A888325
Purity:99%/99%
Quantity:25g/10g
Price ($):644.0/274.0
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